molecular formula C39H32N2O3 B15075321 Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853318-98-6

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B15075321
CAS No.: 853318-98-6
M. Wt: 576.7 g/mol
InChI Key: LUFUYAXRKJPJCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves multiple steps, typically starting with the preparation of the core pyrrolo(1,2-A)benzimidazole structure. . The specific reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with similar compounds, such as other pyrrolo(1,2-A)benzimidazole derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:

  • Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
  • This compound .

These comparisons can help identify the unique properties and potential benefits of this compound in various scientific and industrial contexts.

Biological Activity

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of various substituents on the benzimidazole scaffold can significantly influence its pharmacological profile. This compound is a unique derivative that combines the benzimidazole core with a pyrrolo structure, enhancing its potential bioactivity .

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications at specific positions can enhance antimicrobial efficacy .

CompoundMIC (μg/ml)Target Organism
Compound 150S. typhi
Compound 2250C. albicans
Ethyl derivativeTBDTBD

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Key Structural Features:

  • Benzimidazole Core: Essential for biological activity due to its ability to interact with various biological targets.
  • Pyrrolo Moiety: Enhances lipophilicity and bioavailability.
  • Naphthoyl Substituent: Potentially increases binding affinity to target proteins.

These features suggest that modifications at specific positions could lead to improved potency and selectivity against various diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antibacterial Study: A series of benzimidazole derivatives were synthesized and tested for their antibacterial properties. Compounds with a naphthoyl group showed enhanced activity against resistant strains of bacteria .
  • Anticancer Evaluation: In vitro studies revealed that certain benzimidazole derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was primarily through the activation of caspase pathways .
  • Anti-inflammatory Effects: Some derivatives exhibited significant anti-inflammatory effects in animal models, indicating their potential use in treating inflammatory diseases .

Properties

CAS No.

853318-98-6

Molecular Formula

C39H32N2O3

Molecular Weight

576.7 g/mol

IUPAC Name

ethyl 4-benzyl-6,7-dimethyl-1-(naphthalene-2-carbonyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C39H32N2O3/c1-4-44-39(43)35-34(29-16-9-6-10-17-29)36(37(42)31-20-19-28-15-11-12-18-30(28)23-31)41-33-22-26(3)25(2)21-32(33)40(38(35)41)24-27-13-7-5-8-14-27/h5-23H,4,24H2,1-3H3

InChI Key

LUFUYAXRKJPJCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5)C=C(C(=C3)C)C)CC7=CC=CC=C7

Origin of Product

United States

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